molecular formula C6H8F2N2O B14037790 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole

1-(Difluoromethyl)-3-ethoxy-1H-pyrazole

Cat. No.: B14037790
M. Wt: 162.14 g/mol
InChI Key: GYGZQLQHOMHAQX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-ethoxy-1H-pyrazole is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties and potential applications. The presence of the difluoromethyl group imparts distinct chemical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one using difluoromethylating agents . This reaction is often carried out under mild conditions, utilizing metal catalysts to facilitate the transfer of the difluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

1-(Difluoromethyl)-3-ethoxy-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research explores its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: It is utilized in the development of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .

Comparison with Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole: Used in agrochemicals and exhibits similar reactivity.

    1-(Difluoromethyl)-3-methyl-1H-pyrazole: Another variant with comparable properties but different applications.

Uniqueness: 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole stands out due to its ethoxy group, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C6H8F2N2O

Molecular Weight

162.14 g/mol

IUPAC Name

1-(difluoromethyl)-3-ethoxypyrazole

InChI

InChI=1S/C6H8F2N2O/c1-2-11-5-3-4-10(9-5)6(7)8/h3-4,6H,2H2,1H3

InChI Key

GYGZQLQHOMHAQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C=C1)C(F)F

Origin of Product

United States

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